3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
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Overview
Description
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity and affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)benzoic acid
- 3-(trifluoromethyl)phenylacetic acid
- 3-(trifluoromethyl)phenylpropanoic acid
Uniqueness
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid is unique due to the presence of both the trifluoromethyl group and the but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI Key |
ZDEDBZWATWFBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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